N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine
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Overview
Description
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine: is a complex organic compound that belongs to the class of imines. This compound is characterized by the presence of a dibenzofuran moiety, a nitro-substituted phenyl ring, and a pyrrolidine group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine typically involves the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a nucleophilic substitution reaction, where the nitro-substituted phenyl ring reacts with pyrrolidine under basic conditions.
Formation of the Imines: The final step involves the condensation of the dibenzofuran moiety with the nitro-substituted phenyl ring bearing the pyrrolidine group in the presence of an appropriate aldehyde or ketone under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amino-substituted derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new drugs.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitrophenyl]methylidene}amine
- N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(1-pyrrolidinyl)phenyl]methylidene}amine
- N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-piperidinyl)phenyl]methylidene}amine
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C23H19N3O3/c27-26(28)21-13-16(7-10-20(21)25-11-3-4-12-25)15-24-17-8-9-19-18-5-1-2-6-22(18)29-23(19)14-17/h1-2,5-10,13-15H,3-4,11-12H2 |
InChI Key |
HLUHVHMVNZDWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4)[N+](=O)[O-] |
Origin of Product |
United States |
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